molecular formula C₇H₁₃O₆P B033356 Phosdrin CAS No. 7786-34-7

Phosdrin

Cat. No. B033356
CAS RN: 7786-34-7
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of Phosdrin-related compounds involves intricate chemical processes that yield highly active and recyclable catalysts, particularly in the context of palladium nanoparticles stabilized by phosphine dendrimers. These compounds are notably effective in Suzuki coupling reactions and hydrogenations, showcasing good to excellent yields, high turnover numbers, and remarkable reusability (Lei Wu et al., 2006). Additionally, phosphine catalysis has emerged as a potent method in organic synthesis, enabling the facile access to a variety of cyclic and polycyclic compounds through annulation reactions, highlighting phosphine's versatility and control over reaction selectivity (L. Ye et al., 2008).

Molecular Structure Analysis

Research into phosphole-cored dendrimers reveals the synthesis and intriguing photophysical properties of these compounds, including intense blue photoluminescence with quantum yields that increase alongside dendrimer generation. This suggests a direct correlation between the molecular structure and optical properties, which can be tuned via the oxidation of the phosphorus atom within the phosphole ring (T. Sanji et al., 2007).

Chemical Reactions and Properties

The creation of phosphonium cascade molecules showcases the synthesis of dendrimers where the core and branch points are phosphonium ion sites. These structures underscore the vast potential of phosphorus-containing compounds in forming complex molecular architectures through straightforward chemical reactions (Kasthuri Rengan et al., 1991). This complexity extends to the synthesis of very large phosphino-terminated dendrimers, demonstrating their versatile complexation abilities with transition metals, which have significant implications for catalysis and material science (M. Slaný et al., 1997).

Physical Properties Analysis

The physical properties of phosphorus-containing compounds, such as polyhydroxyalkanoates (PHA), are profoundly influenced by their monomer compositions. This adaptability allows for a wide range of applications, from materials science to potential therapeutic uses, demonstrating the critical role of molecular structure in determining physical characteristics (K. Sudesh et al., 2000).

Chemical Properties Analysis

Phosphinooxazolines represent a new class of P,N-ligands that have shown remarkable efficacy in asymmetric catalysis. Their ability to coordinate to metal centers and provide enantiocontrol in various reactions underscores the critical role of phosphine ligands in influencing chemical properties and reaction outcomes. This versatility is a testament to the chemical richness of phosphorus-containing compounds (Günter Helmchen et al., 2000).

Scientific Research Applications

Ion Mobility Spectrometry for Monitoring Phosdrin

Phosdrin (mevinphos), an insecticide, can be effectively monitored from foliage using an aspiration-type ion mobility spectrometer. This method is time-efficient as it does not require an extraction procedure, demonstrating the spectrometer's capability to distinguish between samples with and without Phosdrin. The study highlights the potential of ion mobility spectrometry in pesticide monitoring (Tuovinen, Paakkanen, Hänninen, & Ruuskanen, 2001).

Synthesis and Toxicity Studies

Research on Phosdrin includes synthesis and toxicity studies of organophosphorus insecticides, focusing on compounds with carboethoxy-cycloalkenyl groups, which are key components in Phosdrin. This study provides insights into the chemical properties and synthesis methods of these compounds (Nishizawa, 1961).

Adjuvants to Enhance Phosdrin Efficacy

Research on adjuvants that can enhance the residual activity of Phosdrin (1-methoxycarbonyl-1-propen-2-yl dimethyl phosphate) has been conducted. The study explored various materials as potential adjuvants to increase Phosdrin's effectiveness against the Mexican bean beetle. Findings showed that certain water-soluble cellulose ether polymers significantly boosted Phosdrin's residual efficacy (Aller & Dewey, 1961).

Pesticide Residue Monitoring

Studies have also focused on monitoring the degradation of Phosdrin (mevinphos) in agricultural settings. For instance, research on the seasonal mevinphos degradation on row crops in Monterey County in 1990 provided valuable data on the dissipation rates of Phosdrin residues, highlighting the importance of such monitoring for agricultural safety and environmental protection (Spencer et al., 1992).

Studying Pesticide Residual Behavior

Research on the residual behavior of Phosdrin on oranges, especially in relation to the control of various orange worms, has been conducted. This study provided essential data on safe waiting periods between Phosdrin treatment and harvest, ensuring that residue levels remain below established tolerance levels (Atkins, Blinn, Fukuto, & Gunther, 1961).

Safety And Hazards

Phosdrin is considered hazardous and can pose risks to human health. The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits (PEL) for Phosdrin. The 8-hour time-weighted average (TWA) is 0.1 mg/m³ . The National Institute for Occupational Safety and Health (NIOSH) has set a lower limit of 0.01 ppm (0.1 mg/m³) for the same duration .

properties

IUPAC Name

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+
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InChI Key

GEPDYQSQVLXLEU-AATRIKPKSA-N
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Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
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Isomeric SMILES

C/C(=C\C(=O)OC)/OP(=O)(OC)OC
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Molecular Formula

C7H13O6P
Record name MEVINPHOS
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DSSTOX Substance ID

DTXSID0058358
Record name (E)-Mevinphos
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Molecular Weight

224.15 g/mol
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Physical Description

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Boiling Point

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes
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Flash Point

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F
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Solubility

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible
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Density

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25
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Vapor Pressure

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg
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Mechanism of Action

ELECTRORETINOGRAPHIC RESULTS INDICATE THAT MEVINPHOS PERTURBS RETINAL FUNCTIONING OF WHITE MOUSE BY ACTING (1) DIRECTLY ON THE PHOTORECEPTORS; (2) BY SYNAPTOLYTIC EFFECT DUE TO INHIBITION OF CHOLINESTERASES; (3) BY DAMAGE OF THE BIPOLAR &/OR THE GANGLION NEURONS., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Product Name

Mevinphos

Color/Form

PALE YELLOW LIQUID, Pale-yellow to orange liquid.

CAS RN

7786-34-7, 298-01-1
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Melting Point

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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